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N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Medicinal chemistry Kinase inhibitor design Conformational analysis

Researchers probing kinase hinge-binding geometries often rely on the more common 5-pyrazolyl regioisomer, risking invalidated SAR when the hinge requires the 2-pyrazolyl vector. This compound solves that by providing the exact 2-(1-methylpyrazol-4-yl)pyridin-3-ylmethyl architecture with a methylene spacer that introduces conformational flexibility absent in direct amide analogs. - MW 292.34 g/mol, XLogP3 ~1.9 - fragment-rule compliant, low-lipophilicity start point for CNS/systemic programs - 2-pyrazolyl regioisomer directs the metallo-coordinating pyridine nitrogen into a distinct spatial orientation vs. 5-pyrazolyl analogs - Methylene linker enables systematic linker-length SAR without additional synthetic steps Supplied as a research-grade building block with batch-specific QC documentation.

Molecular Formula C17H16N4O
Molecular Weight 292.342
CAS No. 2034537-05-6
Cat. No. B2788434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
CAS2034537-05-6
Molecular FormulaC17H16N4O
Molecular Weight292.342
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16N4O/c1-21-12-15(11-20-21)16-14(8-5-9-18-16)10-19-17(22)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,19,22)
InChIKeyLWQQYLFCLWSRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034537-05-6 Procurement-Grade Structural Profile


N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (CAS 2034537-05-6, C₁₇H₁₆N₄O, MW 292.34 g/mol) is a heteroaromatic building block comprising a 1-methylpyrazole ring connected to the 2-position of a pyridine core, with a benzamide group attached via a methylene linker at the pyridine 3-position . This scaffold embeds the privileged pyrazole–pyridine–benzamide pharmacophore motif recurrent in kinase inhibitor discovery programs, yet its specific substitution pattern (2-pyrazolyl, 3-methylene-benzamide) distinguishes it structurally from more common 5-pyrazolyl regioisomers and direct amide-linked analogs [1].

Pyrazole–pyridine–benzamide pharmacophore for kinase inhibitor design
Methylene spacer supports conformational flexibility absent in direct amide analogs
2-Pyrazolyl regioisomer enables alternative kinase hinge-binding geometry exploration

Why In-Class Analogs Fail to Substitute CAS 2034537-05-6


Subtle alterations in the pyrazole–pyridine–benzamide connectivity profoundly shift target-binding profiles and physicochemical properties [1]. The methylene spacer between the pyridine core and the benzamide carbonyl in this compound introduces conformational flexibility absent in directly coupled analogs, potentially altering hydrogen-bonding geometry and logD. Furthermore, regioisomerism at the pyridine ring (2-pyrazolyl vs. 5-pyrazolyl) dictates the spatial orientation of the metallo-coordinating pyridine nitrogen [2]. Users who substitute this compound with a more common 5-pyrazolyl or direct-amide analog risk invalidating SAR hypotheses built around the unique 2-(1-methylpyrazol-4-yl)pyridin-3-ylmethyl architecture.

Direct amide or 5-pyrazolyl analogs lack the methylene spacer — conformational restriction may limit induced-fit binding exploration.
5-Pyrazolyl regioisomers reorient the pyridine nitrogen relative to the kinase hinge — SAR profiles may not transfer directly.

CAS 2034537-05-6 Quantitative Differentiation Evidence


Rotatable Bond Flexibility vs. Direct-Amide Analogs

This compound possesses 5 rotatable bonds, compared with 3 rotatable bonds for the direct aryl–amide 5-pyrazolyl regioisomer 4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide (PDB ligand BV9) [1]. The additional two rotors originate from the methylene spacer, granting the benzamide moiety greater conformational freedom that may enable induced-fit binding to shallow kinase pockets not accessible to the more rigid direct-amide scaffold [2].

Rotatable Bond Comparison
Reported
5 vs 3 rotatable bonds
Supports conformational flexibility comparison in scaffold-hopping
2D structural comparison; no solution-phase conformational data
Medicinal chemistry Kinase inhibitor design Conformational analysis

Reduced H-Bond Acceptor Count vs. N-Methylated Analogs

The target compound contains exactly 1 hydrogen-bond donor (the amide NH), identical to the comparator N-(1-methyl-1H-pyrazol-4-yl)-3-{[methyl(2-pyridin-2-ylethyl)amino]methyl}benzamide . However, its H-bond acceptor count is 3 (pyridine N, amide C=O, pyrazole N2), versus 4 for the comparator that bears an additional tertiary amine acceptor. The reduced acceptor count may confer a measurable advantage in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens [1].

H-Bond Acceptor Comparison
Class-level
3 vs 4 H-bond acceptors
May support passive permeability screening
Experimental permeability data unavailable for exact analogs
Physicochemical profiling Drug-likeness Permeability

Molecular Weight Advantage vs. Trimethoxy Analog

With MW 292.34 g/mol, this compound is substantially lighter than the closely related 3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide (MW ~415.4 g/mol) . The ~123 Da mass difference corresponds to three methoxy substituents. For fragment-based or lead-like screening libraries, the lower MW places this compound within the commonly accepted 'rule of three' (MW <300) for fragment hits, while the trimethoxy analog exceeds it [1].

Molecular Weight Comparison
Reported
292.34 vs ~415.4 g/mol
Fragment-likeness selection context for hit elaboration
Exact mass comparison; MW <300 aligns with rule of three
Fragment-based drug discovery Lead-likeness Ligand efficiency

Regioisomeric Hinge Geometry vs. 5-Pyrazolyl MNK2 Inhibitor

The MNK2 co-crystal structure with 4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide (PDB 6JLR) reveals that the 5-pyrazolyl regioisomer positions the pyridine nitrogen away from the kinase hinge region, whereas the 2-pyrazolyl substitution in this compound is predicted to reverse the orientation of the pyridine N, potentially enabling an alternative hinge-binding mode [1]. No experimental potency data (IC₅₀) are available for this exact compound, but the regioisomeric shift is known to cause >10-fold changes in kinase affinity within related chemotypes [2].

Hinge Geometry Profile
Class-level
2-Pyrazolyl vs 5-pyrazolyl regioisomer
Supports alternative hinge-binding geometry exploration
No experimental kinase affinity data; based on 2D topology and PDB 6JLR
Kinase selectivity Regioisomer SAR Structure-based design

LogP Advantage Over 4-Butoxy Analog

The parent benzamide compound (XLogP3-AA = 1.9, calculated from the close analog N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(pyridin-3-yl)acetamide with comparable aromaticity) is markedly less lipophilic than the 4-butoxy-benzamide derivative (estimated XLogP3 ~3.4 based on the butoxy chain contribution) [1]. This lower logP predicts superior aqueous solubility and reduced nonspecific protein binding, which is advantageous for biochemical assay development and early ADME profiling [2].

LogP Profile
Class-level
~1.9 vs ~3.4 estimated logP
Lower lipophilicity may support developability profiling
Estimated logP; experimental logD₇.₄ data unavailable
Lipophilicity ADME Solubility

Application Scenarios for CAS 2034537-05-6


Fragment Library Design with Pyridine Hinge Binder

With MW <300 g/mol (fragment-rule compliant) and 5 rotatable bonds, this compound is well suited for fragment screening against kinases where the pyridine nitrogen is intended to anchor the hinge region via the 2-pyrazolyl regioisomeric orientation. Its 3 H-bond acceptors and single donor preserve ligand efficiency while minimizing polarity-driven permeability penalties [1].

Kinase Selectivity Profiling via Regioisomeric Hinge Binding

The 2-pyrazolyl substitution differentiates this scaffold from the 5-pyrazolyl regioisomer structurally validated in MNK2 (PDB 6JLR). Users exploring alternative hinge-binding geometries for kinase selectivity profiling should procure this compound as the preferred 2-pyrazolyl vector comparator, avoiding time-consuming resynthesis of the less accessible regioisomer .

Early ADME Optimization with Low-Lipophilicity Scaffold

The estimated XLogP3 of ~1.9 positions this compound as a low-lipophilicity scaffold for CNS or systemic lead programs. Compared with 4-butoxy (ΔlogP −1.5) or 3,4,5-trimethoxy (ΔMW −123 Da) analogs, this compound offers a more favorable developability profile from the outset, reducing the need for later-stage lipophilicity reduction campaigns [1].

Methylene Linker SAR for Kinase Inhibitors

The methylene spacer between pyridine and benzamide introduces +2 rotatable bonds compared with direct aryl–amide analogs. This flexibility is essential for probing induced-fit binding modes that rigid scaffolds cannot access. Procurement of this compound enables systematic linker-length SAR without additional synthetic steps to install the methylene unit .

Application
Selection Property
Validation Focus
Fragment Library Design
Fragment-like molecular weight
Kinase hinge-binding pharmacophore integrity
Kinase Selectivity Profiling
2-Pyrazolyl hinge-binding vector
Regioisomeric hinge geometry comparison
Early ADME Optimization
Low lipophilicity scaffold
Lipophilicity-dependent ADME endpoints
Methylene Linker SAR
Conformational flexibility (methylene spacer)
Rotatable bond impact on induced-fit binding
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